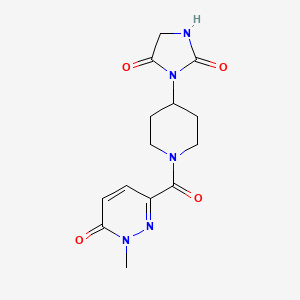

3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

説明

3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring a fused pyridazine and imidazolidinedione scaffold. Its structure includes a piperidine ring substituted with a methylated pyridazinone carbonyl group and an imidazolidine-2,4-dione moiety.

特性

IUPAC Name |

3-[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O4/c1-17-11(20)3-2-10(16-17)13(22)18-6-4-9(5-7-18)19-12(21)8-15-14(19)23/h2-3,9H,4-8H2,1H3,(H,15,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLULPGTUQSBQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

A related compound, 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, has been found to block ap-1-mediated luciferase activity, implying it may have an anti-inflammatory function.

生物活性

The compound 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a piperidine ring, an imidazolidine moiety, and a pyridazine derivative. Its chemical formula is , and it features multiple functional groups that contribute to its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of 1-Methyl-6-oxo-1,6-dihydropyridazine exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit AP-1-mediated luciferase activity, suggesting their potential in reducing inflammation in various biological systems .

Table 1: Summary of Anti-inflammatory Studies

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A series of synthesized pyrazole derivatives showed cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Notably, certain derivatives demonstrated a synergistic effect when combined with doxorubicin, enhancing the overall efficacy against cancer cells .

Case Study: Synergistic Effects

In a study focusing on the combination of pyrazole derivatives with doxorubicin:

- Cell Lines : MCF-7 and MDA-MB-231

- Findings : Enhanced apoptosis and reduced cell viability were observed in treated cells compared to controls .

Antimicrobial Activity

The antimicrobial potential of compounds related to 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine) has been documented. Specific derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cellular integrity or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Overview

| Compound | Pathogen Tested | Activity Level | Reference |

|---|---|---|---|

| 5-methyl-pyrazole | E. coli | Moderate inhibition | |

| Pyrazole carboxamides | Candida albicans | High inhibition |

The biological activity of 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine) can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It can interact with cell surface receptors to modulate signaling pathways that lead to apoptosis or reduced inflammation.

類似化合物との比較

Comparison with Structurally Similar Compounds

While direct comparative studies on the target compound are absent in the provided sources, general comparisons can be drawn with analogs sharing heterocyclic motifs. Below is a structural and analytical comparison with diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) from :

Table 1: Structural and Analytical Comparison

Key Findings:

Synthetic Accessibility : Compound 2d was synthesized via a one-pot reaction (55% yield) , suggesting that analogous methods might apply to the target compound. However, steric hindrance from the piperidine and pyridazine groups could complicate synthesis.

Analytical Characterization : Both compounds require rigorous spectroscopic validation (e.g., HRMS for molecular mass confirmation). For 2d, HRMS data matched theoretical values within 0.5 ppm error , a standard benchmark for heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。